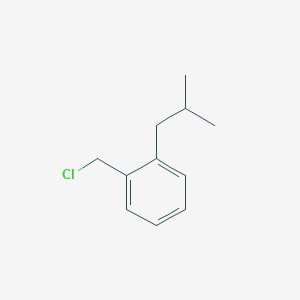

1-(Chloromethyl)-2-isobutylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVUFJUQSHGYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloromethyl 2 Isobutylbenzene

Direct Benzylic C-H Chlorination of 2-Isobutyltoluene

The most direct pathway to this compound involves the selective chlorination of the methyl group of 2-isobutyltoluene. This transformation leverages the lower bond dissociation energy of benzylic C-H bonds compared to other C-H bonds in the molecule. nih.gov

Free radical chlorination is a common method for activating the benzylic position. masterorganicchemistry.com This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). stackexchange.comchemguide.co.uk These highly reactive radicals then abstract a hydrogen atom from the methyl group of 2-isobutyltoluene, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl). stackexchange.com The benzyl radical subsequently reacts with another chlorine molecule to yield the desired product, this compound, and a new chlorine radical, which propagates the chain reaction. stackexchange.comchemguide.co.uk

However, a significant drawback of radical-chain chlorination is its often poor selectivity, which can lead to over-chlorination and the formation of dichlorinated and trichlorinated byproducts. nih.govstackexchange.com The reaction conditions, such as temperature and the concentration of reactants, must be carefully controlled to maximize the yield of the monochlorinated product.

To overcome the selectivity issues associated with radical pathways, polar mechanisms for benzylic C-H chlorination have been explored. These methods often involve the use of reagents that can generate a more selective chlorinating species or activate the substrate towards electrophilic attack. For instance, catalytic activation of the substrate can promote the formation of intermediates that react more readily with electrophilic chlorinating agents. researchgate.net

Significant research has focused on developing catalytic systems to improve the selectivity of benzylic C-H chlorination. Transition metal catalysts, particularly those based on copper, have shown promise in promoting site-selective chlorination. nih.govresearchgate.netmdpi.com One notable system employs a copper(I) chloride/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source. nih.gov This method demonstrates higher benzylic selectivity compared to traditional radical chlorination protocols. nih.gov The proposed mechanism involves a radical-relay process where a hydrogen-atom transfer (HAT) generates a benzylic radical that is subsequently functionalized by a copper(II) species and a chloride ion. nih.gov

| Catalyst System | Oxidant | Chloride Source | Key Feature |

| CuICl/bis(oxazoline) | N-fluorobenzenesulfonimide (NFSI) | KCl | High benzylic selectivity via a radical-relay mechanism. nih.gov |

Other approaches include the use of visible light-mediated catalysis. For example, the use of N,N-dichloroacetamide as a chlorinating reagent in the presence of blue light has been reported for the synthesis of benzyl chlorides. mdpi.com

Indirect Synthetic Routes to this compound

Indirect methods provide alternative pathways to this compound, often starting from precursors with different functional groups at the benzylic position.

This strategy involves the nucleophilic substitution of a leaving group other than chloride at the benzylic position. For instance, 2-isobutylbenzyl bromide could be converted to the corresponding chloride through a Finkelstein-type reaction, although this is less common for converting bromides to chlorides. A more synthetically relevant approach would be the transformation of a tosylate or mesylate derivative of 2-isobutylbenzyl alcohol.

A prevalent indirect route is the conversion of 2-isobutylbenzyl alcohol to this compound. nih.govtennessee.edu This transformation can be achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. nih.govresearchgate.net Other reagents that can be employed include phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and the Appel reaction conditions (triphenylphosphine and carbon tetrachloride). tennessee.edu The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For example, the combination of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) offers a rapid and selective method for chlorinating benzylic alcohols under neutral conditions. organic-chemistry.org

| Reagent | Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine | Readily available and effective. nih.gov |

| Phosphorus Trichloride (PCl₃) | - | Common laboratory reagent. |

| Phosphorus Pentachloride (PCl₅) | - | Strong chlorinating agent. |

| Triphenylphosphine/Carbon Tetrachloride | Appel Reaction | Mild conditions. |

| 2,4,6-Trichloro-1,3,5-triazine/DMSO | Neutral | Rapid and selective for benzylic alcohols. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgwjpmr.com

Key considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H chlorination, in principle, has a high atom economy. In contrast, functional group interconversions, such as the chlorination of an alcohol with thionyl chloride, generate stoichiometric byproducts (SO₂ and HCl). nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.org The development of catalytic systems for direct C-H chlorination is a prime example of this principle in action. nih.govmdpi.com

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be avoided or replaced with safer alternatives. For instance, replacing chlorinated solvents with less toxic options or developing solvent-free reaction conditions is a key goal. wjpmr.com The use of N-chlorosuccinimide (NCS) as a safer chlorine source compared to Cl₂ gas is another example. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. wjpmr.com Photochemical methods that utilize visible light can be more energy-efficient than reactions requiring high temperatures. mdpi.com

Reduction of Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, can reduce the number of reaction steps and the amount of waste generated. acs.org Direct C-H functionalization is a powerful strategy for achieving this.

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Synthetic Efficiency in Reaction Design

Traditionally, chloromethylation reactions, a common method for introducing a chloromethyl group onto an aromatic ring, can suffer from poor atom economy due to the formation of byproducts. organicreactions.org For instance, the classic Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst, can generate significant waste. google.comchempanda.com

The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Optimizing reaction conditions and exploring alternative synthetic routes are key to improving the atom economy of this compound synthesis. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.comrsc.org Research into catalytic systems that favor direct C-H activation and functionalization of isobutylbenzene (B155976) could lead to more atom-economical pathways.

The following table illustrates a hypothetical comparison of atom economy for different synthetic approaches to a related compound, highlighting the potential for improvement.

| Reaction Type | Reactants | Desired Product | Byproducts | Hypothetical % Atom Economy |

| Traditional Chloromethylation | Isobutylbenzene, Formaldehyde, HCl | This compound | Water, unreacted starting materials | ~80% |

| Catalytic C-H Functionalization | Isobutylbenzene, Chloromethane | This compound | Methane (B114726) | >95% |

This table presents a simplified, hypothetical comparison for illustrative purposes.

By focusing on reaction design that maximizes the incorporation of starting materials into the final product, the synthesis of this compound can become more sustainable and cost-effective.

Sustainable Catalysis and Reagent Selection in Chloromethylation

The choice of catalysts and reagents plays a pivotal role in the sustainability of chloromethylation processes for producing this compound. Traditional methods often employ stoichiometric amounts of Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), which can lead to significant waste streams and challenges in catalyst recovery and disposal. researchgate.netthieme-connect.de

Modern approaches focus on the development and implementation of more sustainable catalytic systems. These include:

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. buecher.de For the chloromethylation of aromatic compounds, various solid acid catalysts are being explored to replace homogeneous Lewis acids.

Acidic Ionic Liquids: These compounds can act as both solvents and catalysts, offering a "green" alternative to traditional systems. google.com Their low vapor pressure and potential for recyclability make them attractive for sustainable chemical processes. google.com

Protic Acids: In some cases, strong protic acids such as sulfuric acid or phosphoric acid can effectively catalyze chloromethylation, potentially reducing the need for metal-based Lewis acids. thieme-connect.de

The selection of the chloromethylating agent is also a critical consideration. While formaldehyde and hydrogen chloride are common, concerns exist over the potential formation of the carcinogenic byproduct bis(chloromethyl) ether. researchgate.net Research into alternative, safer chloromethylating agents is an ongoing area of interest.

The table below summarizes various catalysts that have been investigated for the chloromethylation of aromatic compounds, which could be applicable to the synthesis of this compound.

| Catalyst Type | Examples | Key Advantages |

| Homogeneous Lewis Acids | ZnCl₂, AlCl₃, SnCl₄, FeCl₃ | High activity |

| Heterogeneous Catalysts | Zeolites, Montmorillonite clays | Ease of separation, reusability |

| Acidic Ionic Liquids | 1,3-propanesulfonic acid pyridinium (B92312) ylide | Dual role as solvent and catalyst, potential for recyclability |

| Protic Acids | H₂SO₄, H₃PO₄ | Lower cost, metal-free |

The development of highly active, selective, and recyclable catalysts is essential for advancing the sustainable production of this compound.

Process Intensification through Continuous Flow Chemistry Applied to Benzylic Chlorides

Continuous flow chemistry is emerging as a powerful tool for the synthesis of chemical intermediates, including benzylic chlorides like this compound. youtube.com This technology offers significant advantages over traditional batch processing, leading to process intensification—smaller, safer, and more efficient manufacturing processes. rccostello.com

Key benefits of applying continuous flow chemistry to the synthesis of benzylic chlorides include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the amount of hazardous material at any given time, reducing the risk of runaway reactions or exposure to toxic reagents. youtube.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities. rccostello.com

Increased Efficiency and Scalability: Continuous processing allows for seamless production and straightforward scaling by extending the operation time or running multiple reactors in parallel. youtube.com This can lead to reduced capital expenditure and a smaller plant footprint. rccostello.com

Integration of In-line Analysis: Flow systems can be readily coupled with real-time analytical techniques, such as FTIR spectroscopy, to monitor reaction progress and ensure product quality. youtube.com

The synthesis of benzylic sodium organometallics, which can be subsequently reacted with various electrophiles to form a range of products, has been successfully demonstrated in continuous flow systems. uni-muenchen.denih.govnih.gov This approach highlights the potential for multi-step syntheses involving benzylic intermediates to be conducted in a continuous manner.

A patent for the continuous preparation of benzyl chloride using aqueous formaldehyde and a zinc chloride catalyst illustrates the early recognition of the benefits of continuous processing for this class of compounds. google.com More advanced continuous flow setups, such as the HOLL-REACTOR®, utilize high shear to generate extremely small bubbles in gas-liquid reactions, dramatically increasing the reaction rate. rccostello.com

The table below outlines the advantages of continuous flow chemistry for the synthesis of benzylic chlorides.

| Parameter | Batch Processing | Continuous Flow Chemistry |

| Safety | Higher risk due to large reactor volumes | Inherently safer with small hold-up volumes |

| Heat Transfer | Often limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Can be inefficient, requiring vigorous stirring | Highly efficient mixing |

| Scalability | Requires larger vessels, can be challenging | Readily scalable by extending run time or parallelization |

| Process Control | Manual or delayed feedback | Real-time monitoring and control |

By embracing continuous flow technology, the synthesis of this compound can be transformed into a more efficient, safer, and sustainable industrial process.

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The benzylic carbon of this compound is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The specific pathway of these substitutions, whether SN1 or SN2, is influenced by several factors including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.comyoutube.com

The SN1 reaction is a two-step process. chemicalnote.com The first and rate-determining step is the slow departure of the leaving group (chloride) to form a carbocation intermediate. masterorganicchemistry.comchemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com The stability of the carbocation is a crucial factor for this pathway. libretexts.org Benzylic carbocations, like the one formed from this compound, are stabilized by resonance, where the positive charge is delocalized over the benzene (B151609) ring. libretexts.orgdoubtnut.comreddit.com This resonance stabilization makes the benzylic carbocation more stable than even tertiary alkyl carbocations. libretexts.orgreddit.com The presence of the isobutyl group at the ortho position can also contribute to stability through inductive effects. libretexts.org

The SN2 reaction , in contrast, is a single-step (concerted) process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.comchemicalnote.com This mechanism involves a backside attack, leading to an inversion of configuration at the chiral center, if present. chemicalnote.com The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. nih.govlibretexts.orgyoutube.com In the case of this compound, while it is a primary benzylic halide, the bulky isobutyl group at the ortho position can create some steric hindrance, potentially slowing down an SN2 reaction compared to an unhindered primary halide. libretexts.orgyoutube.com

Therefore, this compound can undergo nucleophilic substitution via both SN1 and SN2 pathways, and the predominant mechanism will depend on the specific reaction conditions. chemtopper.com Factors that favor the SN1 pathway include the use of a weak nucleophile and a polar protic solvent, which can stabilize the carbocation intermediate. Conversely, a strong nucleophile and a polar aprotic solvent will favor the SN2 pathway. youtube.com

Table 1: Factors Influencing SN1 and SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary benzylic halide, but with steric hindrance. Can proceed via either path. chemtopper.com |

| Carbocation Stability | High | N/A | Benzylic carbocation is resonance-stabilized, favoring SN1. libretexts.orgdoubtnut.comreddit.com |

| Steric Hindrance | Less important | Low hindrance is better | The ortho-isobutyl group presents some steric hindrance, potentially disfavoring SN2. libretexts.orgmasterorganicchemistry.com |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Choice of nucleophile is critical in directing the mechanism. |

| Solvent | Polar protic | Polar aprotic | Solvent choice can stabilize the carbocation (SN1) or facilitate the concerted reaction (SN2). youtube.com |

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. organic-chemistry.orgchemrevise.orgdtu.dkyoutube.com this compound serves as a valuable electrophile for such reactions.

A key example is cyano-functionalization , which involves the reaction of this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, to yield 2-(2-isobutylphenyl)acetonitrile. This reaction typically proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile. prepchem.comorgsyn.org The resulting nitrile is a versatile intermediate that can be further transformed, for instance, by hydrolysis to produce 2-(2-isobutylphenyl)acetic acid or reduced to form 2-(2-isobutylphenyl)ethanamine. chemrevise.org

For example, the synthesis of 4-isobutylphenylacetonitrile from 4-isobutylbenzyl chloride is achieved by reacting it with sodium cyanide in a solvent like dimethyl sulfoxide. prepchem.com A similar principle applies to the 2-isobutyl isomer. Another method involves the use of a phase-transfer catalyst, such as a methyltrialkylammonium chloride, to facilitate the reaction between the aqueous cyanide solution and the organic substrate. google.com

This compound readily undergoes reactions with various heteroatom nucleophiles to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Carbon-Oxygen (C-O) Bond Formation: Ethers can be synthesized by reacting this compound with alkoxides or phenoxides through the Williamson ether synthesis. libretexts.org This reaction generally follows an SN2 pathway. For instance, reaction with sodium methoxide (B1231860) would yield 1-(methoxymethyl)-2-isobutylbenzene. The synthesis of related benzyl ethers, such as chloromethyl methyl ether and chloromethyl benzyl ether, has been well-documented. organic-chemistry.orgprepchem.comresearchgate.netorgsyn.org

Carbon-Nitrogen (C-N) Bond Formation: Amines can be formed by the reaction of this compound with ammonia (B1221849) or primary or secondary amines. askfilo.comorganic-chemistry.org This ammonolysis or amination reaction can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. The Hinsberg test can be used to distinguish between primary, secondary, and tertiary amines formed. wikipedia.orgyoutube.com

Carbon-Sulfur (C-S) Bond Formation: Thioethers (sulfides) can be prepared by reacting this compound with thiolates (mercaptides). For example, reaction with sodium thiomethoxide would produce 1-((methylthio)methyl)-2-isobutylbenzene.

Radical Reactions and Electron Transfer Processes Involving the Benzylic Chloride

Beyond nucleophilic substitutions, this compound can also participate in radical reactions and electron transfer processes.

The benzylic C-H bonds of the isobutyl group are susceptible to radical abstraction, but the benzylic chloride itself can also be a precursor to benzylic radicals. The generation of a 2-isobutylbenzyl radical can be initiated by radical initiators or through photolysis. Once formed, this benzylic radical is stabilized by resonance with the aromatic ring, similar to the benzylic carbocation.

These radicals can participate in various reactions, including radical polymerization or addition to unsaturated systems. For instance, the trifluoromethyl radical, generated from a suitable precursor, can react with alkenes to form a radical intermediate that can then undergo further transformations. mdpi.com

The chloro group in this compound can be removed through reductive dehalogenation. nih.gov This can be achieved using various reducing agents or through electron transfer processes. researchgate.net For example, single-electron transfer (SET) to the benzylic chloride can lead to the formation of a radical anion, which then expels a chloride ion to generate the 2-isobutylbenzyl radical. This radical can then be further reduced to the corresponding carbanion and subsequently protonated, or it can abstract a hydrogen atom from the solvent or another hydrogen donor to yield 2-isobutyltoluene.

Studies on benzyl chloride have shown that it can undergo dissociative electron capture, leading to the formation of a chloride ion and a benzyl radical. nih.gov A similar process can be expected for this compound.

Cross-Electrophile Coupling Reactions for Benzylic Chlorides

Cross-electrophile coupling has emerged as a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds by coupling two different electrophiles, typically in the presence of a transition-metal catalyst and a stoichiometric reductant. rsc.org This approach circumvents the need for pre-formed organometallic nucleophiles, which can be sensitive or difficult to prepare. Benzylic chlorides, including by extension this compound, are viable substrates for these transformations.

Recent advancements have focused on developing catalytic systems that can selectively couple two different electrophiles, which is challenging due to the potential for homocoupling of each partner. rsc.org For benzylic chlorides, iron-catalyzed systems have been developed for coupling with disulfide electrophiles to form benzylic thioethers. rsc.orgstackexchange.com These reactions proceed without the need for an external reductant or photoredox conditions. rsc.orgstackexchange.com The reactivity of the benzyl halide in these systems is dependent on the halogen, with the general trend being I > Cl, while benzylic fluorides are typically unreactive. rsc.org

Nickel-catalyzed reductive cross-coupling reactions have also proven effective for coupling two organic electrophiles, often using manganese or zinc metal as the reductant. echemi.com Dual catalytic systems, for instance using both nickel and cobalt, have been designed to selectively activate different electrophiles, such as an aryl halide and an alkyl halide (like a benzyl chloride), allowing for their efficient cross-coupling. researchgate.net

While specific studies on this compound in cross-electrophile couplings are not prevalent in the reviewed literature, its reactivity can be inferred. The presence of the bulky ortho-isobutyl group may sterically hinder the approach to the benzylic carbon, potentially affecting reaction rates compared to less substituted benzyl chlorides. However, the electronic properties of the isobutyl group are expected to be compatible with a wide range of catalytic systems.

Table 1: Representative Iron-Catalyzed Cross-Electrophile Coupling of Benzylic Halides with Disulfides This table presents general findings for benzylic halides, as specific data for this compound was not found.

| Benzyl Halide Substrate | Disulfide Partner | Catalyst System | Yield of Thioether Product |

|---|---|---|---|

| Benzyl Chloride | Diphenyl disulfide | Fe(CO)₅ | 76% rsc.org |

| Benzyl Iodide | Diphenyl disulfide | Fe(CO)₅ | 92% rsc.org |

| Benzyl Alcohol | Diphenyl disulfide | Fe(CO)₅ | No Reaction rsc.org |

Transition Metal-Catalyzed Transformations

The chloromethyl group of this compound is a key handle for transition metal-catalyzed transformations, which provide powerful and versatile methods for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Chlorides

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. Benzylic halides are competent electrophiles in several of these reactions, including the Suzuki-Miyaura coupling. researchgate.netnih.gov In a typical Suzuki-Miyaura reaction, a Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the benzyl chloride. The resulting benzylpalladium(II) complex then undergoes transmetalation with an organoboron reagent (like a boronic acid or trifluoroborate salt), followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

The efficiency of these couplings can be influenced by the choice of ligand, base, and solvent. For Suzuki-Miyaura couplings of benzyl chlorides, catalysts based on N-heterocyclic carbene (NHC) ligands have shown high efficiency, even in aqueous media. researchgate.net While benzyl bromides are often more reactive, suitable conditions have been developed for benzyl chlorides. nih.gov However, the use of more sophisticated ligands, such as SPhos, in an attempt to improve yields with benzyl chlorides has sometimes led to decomposition of the starting material. nih.gov

For this compound, the ortho-isobutyl group would be expected to influence the oxidative addition step. Steric hindrance from the ortho substituent can sometimes slow this step or require more sterically demanding and electron-rich phosphine (B1218219) ligands to promote the reaction. nih.gov Nevertheless, palladium catalysis is a viable pathway for converting the chloromethyl group into more complex functionalities. For instance, palladium nanoparticles have been used to catalyze the carboxylative Suzuki coupling of benzyl chlorides with allyl pinacolborate to form β,γ-unsaturated esters. cjcatal.com

Nickel-Catalyzed Processes and Their Application to Benzylic Systems

Nickel catalysis offers a complementary and sometimes superior alternative to palladium for cross-coupling reactions, particularly for challenging substrates. researchgate.net Nickel catalysts are adept at activating traditionally less reactive C-Cl bonds and are often more tolerant of functional groups. researchgate.netfigshare.com Nickel-catalyzed reductive cross-coupling reactions, which pair two different electrophiles, have become a prominent method for C-C bond formation. rsc.orgechemi.com

Benzylic chlorides are excellent substrates in various nickel-catalyzed reactions. For example, highly enantioselective reductive cross-couplings between vinyl bromides and benzyl chlorides have been developed, providing access to chiral products. echemi.com These reactions often employ a chiral ligand to control the stereochemistry. Furthermore, nickel-catalyzed cross-electrophile couplings of aryl chlorides with primary alkyl chlorides have been successfully demonstrated. researchgate.net

The mechanisms of nickel-catalyzed reactions can be complex and may involve radical pathways, which distinguishes them from many palladium-catalyzed processes. rsc.org This radical reactivity has been merged with photoredox and electrochemical methods to achieve novel transformations. researchgate.net For this compound, the ortho-isobutyl group is unlikely to interfere with the fundamental steps of many nickel-catalyzed cycles, making it a suitable candidate for these powerful C-C bond-forming methods.

Table 2: Examples of Nickel-Catalyzed Couplings of Benzylic Chlorides This table presents general findings for benzylic chlorides, as specific data for this compound was not found.

| Reaction Type | Benzylic Partner | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Asymmetric Reductive Cross-Coupling | Benzyl chloride | Vinyl bromide | NiCl₂(dme), Chiral Ligand, Mn⁰ | Chiral allylic arene echemi.com |

| Cross-Electrophile Coupling | Benzyl chloride | Aryl iodide | (dtbbpy)NiBr₂, Co(Pc), TDAE | Diaryl methane researchgate.net |

Exploration of Other Metal-Mediated Transformations

Beyond palladium and nickel, other transition metals are effective in mediating transformations of benzylic halides. Iron, being earth-abundant and less toxic, is an attractive catalyst. As mentioned in section 3.2.3, iron pentacarbonyl (Fe(CO)₅) catalyzes the cross-electrophile coupling of benzyl halides with disulfides to generate thioethers. rsc.orgstackexchange.com This reaction is notable for not requiring an external reductant. stackexchange.com

The use of ortho-halobenzyl halides as precursors for synthesizing various ring structures using transition metals like palladium and copper has also been explored. researchgate.net These reactions often involve a sequence of intermolecular benzylation followed by an intramolecular arylation. While this compound does not have the required ortho-halo substituent for these specific cascade reactions, the principles highlight the versatility of the benzyl halide moiety in complex molecule synthesis.

Electrophilic Aromatic Substitution Reactions on the Isobutylbenzene Moiety

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups such as nitro (-NO₂), halogen (-X), or acyl (-COR) groups. masterorganicchemistry.com The position at which the new electrophile attaches is directed by the two existing substituents: the isobutyl group and the chloromethyl group.

Regiochemical Control and Electronic Effects in Further Functionalization

The regiochemical outcome of an EAS reaction is determined by the electronic and steric properties of the substituents already on the ring. chemguide.co.uk Substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing.

Isobutyl Group (-CH₂CH(CH₃)₂): As an alkyl group, the isobutyl substituent is an activating group and is ortho, para-directing. It donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack is at the ortho or para positions. nih.gov

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. Despite being deactivating, like other halogens, it is ortho, para-directing. This is because the lone pairs on the chlorine can participate in resonance, which helps to stabilize the arenium ion when attack occurs at the ortho and para positions. Studies on the nitration of benzyl chloride show that it yields primarily a mixture of ortho- and para-nitrobenzyl chloride, with a strong preference for the para isomer. stackexchange.com

In this compound, these two groups are ortho to each other. Their directing effects must be considered together:

The isobutyl group at C2 directs incoming electrophiles to its ortho positions (C1 and C3) and its para position (C5).

The chloromethyl group at C1 directs incoming electrophiles to its ortho position (C2 and C6) and its para position (C4).

Combining these effects, the positions activated for electrophilic attack are C3, C4, C5, and C6.

Position 4: This position is para to the chloromethyl group and meta to the isobutyl group.

Position 6: This position is ortho to the chloromethyl group and meta to the isobutyl group.

Position 5: This position is para to the isobutyl group and meta to the chloromethyl group.

Position 3: This position is ortho to the isobutyl group and meta to the chloromethyl group.

The strongest activation comes from the alkyl group. Therefore, substitution is most likely to occur at positions ortho or para to the isobutyl group (C3 and C5). Between these two, C5 is para to the powerful ortho, para-directing isobutyl group. Position C3 is ortho to the isobutyl group but is sterically hindered by the adjacent chloromethyl group. Position 4 is para to the deactivating chloromethyl group.

Therefore, the major product in an electrophilic aromatic substitution on this compound is predicted to be substitution at the C5 position, which is para to the activating isobutyl group and experiences the least steric hindrance. Friedel-Crafts acylation of isobutylbenzene, for example, shows a high selectivity (94%) for the para-acylated product (4-isobutyl acetophenone), demonstrating the strong directing effect of the isobutyl group. researchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Relation to -CH₂Cl (C1) | Relation to -CH₂CH(CH₃)₂ (C2) | Predicted Outcome |

|---|---|---|---|

| C3 | meta | ortho | Minor product (steric hindrance) |

| C4 | para | meta | Minor product (directed by deactivating group) |

| C5 | meta | para | Major product (para to activating group) |

Contextualization of 1 Chloromethyl 2 Isobutylbenzene Within Substituted Alkylbenzene Chemistry

1-(Chloromethyl)-2-isobutylbenzene belongs to the broader class of substituted alkylbenzenes. wikipedia.org These are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by alkyl groups. wikipedia.org The presence and nature of these alkyl substituents significantly influence the reactivity of both the aromatic ring and the side chains. fiveable.me

The isobutyl group in this compound is an electron-donating group, which generally activates the benzene ring towards electrophilic aromatic substitution. fiveable.me It directs incoming electrophiles to the ortho and para positions. However, the steric bulk of the isobutyl group can influence the regioselectivity of these reactions.

The chemistry of the benzylic chloromethyl group in this specific molecule is also affected by the adjacent isobutyl group. While the fundamental reactivity of the benzylic chloride remains, the steric hindrance imposed by the ortho-isobutyl group can modulate its reaction rates with various nucleophiles compared to less substituted benzylic chlorides.

Substituted alkylbenzenes are important industrial chemicals, serving as precursors for a wide range of products, including detergents, plastics, and pharmaceuticals. wikipedia.orgfiveable.me Their synthesis often involves Friedel-Crafts alkylation or acylation reactions. lumenlearning.com However, Friedel-Crafts alkylation can be prone to issues like carbocation rearrangements and polyalkylation. lumenlearning.com An alternative approach involves the reduction of an aryl ketone, which can be synthesized via Friedel-Crafts acylation, to the corresponding alkylbenzene. chemistry.coach

The table below provides some physicochemical properties of isobutylbenzene (B155976), the parent alkylbenzene of the title compound:

| Property | Value |

| Molecular Formula | C10H14 |

| Molecular Weight | 134.22 g/mol |

| Melting Point | -51 °C |

| Boiling Point | 170 °C |

| Density | 0.853 g/mL at 25 °C |

| Water Solubility | Insoluble |

(Data sourced from reference chemicalbook.com)

Applications of 1 Chloromethyl 2 Isobutylbenzene As a Synthetic Intermediate

Precursor in Pharmaceutical Synthesis Development

The utility of 1-(chloromethyl)-2-isobutylbenzene is most prominently demonstrated in its role as a starting material for synthesizing pharmaceutically relevant molecules, particularly those based on the arylpropionic acid framework.

This compound is a direct precursor for the synthesis of 2-(2-isobutylphenyl)propionic acid, an analog of ibuprofen (B1674241). The synthetic route mirrors the established Boots synthesis process for ibuprofen, which begins with the corresponding benzyl (B1604629) chloride. chemicalbook.comgoogle.com The process involves a sequence of reactions that transform the chloromethyl group into a propionic acid moiety.

The key steps in this pathway are:

Cyanation: The chloromethyl group is first converted into a nitrile (a cyanide group, -CN) through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide. chemicalbook.comgoogle.com This reaction forms 2-(2-isobutylphenyl)acetonitrile.

Alkylation: The benzylic carbon of the resulting nitrile is then alkylated. For the synthesis of the propionic acid derivative, this is typically achieved by reacting the nitrile with a methylating agent like methyl iodide in the presence of a strong base, such as sodium amide. chemicalbook.com This introduces the α-methyl group characteristic of profen drugs.

Hydrolysis: The final step is the hydrolysis of the propionitrile (B127096) intermediate. This is typically carried out under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final arylpropionic acid product. chemicalbook.com

This synthetic strategy allows for the creation of a variety of analogs by modifying the alkylating agent used in the second step, providing access to a library of arylalkanoic acids. The development of new derivatives of arylpropionic acids is an active area of research, with studies focusing on creating compounds with enhanced or novel biological activities. nih.govnih.gov

Table 1: Synthetic Pathway to 2-(2-isobutylphenyl)propionic acid

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | Sodium Cyanide (NaCN) | 2-(2-isobutylphenyl)acetonitrile |

| 2 | 2-(2-isobutylphenyl)acetonitrile | 1. Sodium Amide (NaNH₂) 2. Methyl Iodide (CH₃I) | 2-(2-isobutylphenyl)propionitrile |

| 3 | 2-(2-isobutylphenyl)propionitrile | Acid or Base (e.g., HCl, NaOH) with H₂O | 2-(2-isobutylphenyl)propionic acid |

The formation of the nitrile intermediate, 2-(2-isobutylphenyl)acetonitrile, is a critical juncture in the synthesis of arylpropionic acids from this compound. google.com This conversion is typically achieved by reacting the chloromethyl compound with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent like dimethyl sulfoxide (B87167). chemicalbook.com

This nitrile intermediate is not only a precursor to carboxylic acids but also a versatile functional group for further chemical transformations. The nitrile group can be:

Reduced: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding 2-(2-isobutylphenyl)ethanamine. These amines can then be used to build more complex nitrogen-containing compounds.

Hydrolyzed to an Amide: Partial hydrolysis of the nitrile under controlled conditions can produce the corresponding amide, 2-(2-isobutylphenyl)acetamide.

Used in Aldehyde and Ketone Synthesis: Nitriles can react with Grignard reagents followed by hydrolysis to form ketones.

One of the most significant transformations is the α-alkylation to produce 2-(isobutylphenyl)propionitrile, a direct precursor to ibuprofen analogs. google.com This reaction is carefully controlled to ensure mono-alkylation at the carbon adjacent to the phenyl ring and the nitrile group. google.com The subsequent hydrolysis of this propionitrile yields the desired carboxylic acid. chemicalbook.com

Building Block for Advanced Organic Scaffolds

Beyond its application in pharmaceutical synthesis, this compound serves as a foundational building block for constructing more complex and diverse organic molecules. Its utility stems from the reactivity of the benzylic chloride, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The chloromethyl group makes this compound an effective alkylating agent in Friedel-Crafts type reactions. sciencesnail.com In the presence of a Lewis acid catalyst, it can react with other aromatic compounds to attach the 2-isobutylbenzyl moiety to another aryl ring. This reaction forms a diarylmethane structure, which is a common core in many organic compounds. The specific isomerism (ortho-isobutylbenzyl) allows for the synthesis of sterically defined structures that may have unique properties compared to their para-substituted counterparts.

The benzylic position of this compound is ripe for diversification through modern cross-coupling reactions. The carbon-chlorine bond can be activated by transition metal catalysts, most notably palladium, to participate in reactions that form new carbon-carbon bonds. researchgate.net

Examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form a C(sp³)-C(sp²) bond, attaching various aryl or vinyl groups to the benzylic carbon. researchgate.net

Sonogashira Coupling: Coupling with terminal alkynes to introduce an alkynyl group at the benzylic position.

Heck-type Reactions: While less common for alkyl halides, related reactions can attach the benzyl group to alkenes.

These transition-metal-catalyzed reactions are highly versatile and allow for the introduction of a vast array of functional groups under relatively mild conditions, enabling the construction of complex molecular architectures from a simple starting material. researchgate.netresearchgate.net

Table 2: Examples of Benzylic Diversification Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | 1-Aryl-2-isobutylbenzyl derivative |

| Friedel-Crafts Alkylation | Arene (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Diaryl methane (B114726) derivative |

| Cyanation | Sodium Cyanide (NaCN) | N/A (Nucleophilic Substitution) | 2-(2-isobutylphenyl)acetonitrile |

The use of this compound facilitates the synthesis of polyfunctionalized aromatic systems where multiple substituents are strategically placed on the benzene (B151609) ring. The initial chloromethyl group serves as a handle for introducing a primary functional group or side chain. Following this initial transformation, the existing isobutyl and newly introduced benzyl-derived groups direct subsequent electrophilic aromatic substitution reactions to the remaining open positions on the ring. This allows for the stepwise construction of highly substituted aromatic compounds with precise control over the substitution pattern, leading to molecules with tailored electronic and steric properties for various applications in materials science and medicinal chemistry.

Relevance in Fine Chemical Production beyond Pharmaceuticals

While the predominant documented application of this compound lies in its role as a key intermediate for pharmaceutical compounds, its chemical functionalities suggest a broader potential in the synthesis of other fine chemicals. The reactivity of the benzylic chloride group makes it a versatile building block for introducing the 2-isobutylbenzyl moiety into a variety of molecular structures. Although specific industrial applications outside of pharmaceuticals are not extensively detailed in publicly available literature, its relevance can be inferred from the established uses of structurally similar halogenated aromatic compounds in various sectors of the chemical industry.

Halogenated xylenes (B1142099) and other substituted benzyl chlorides serve as crucial intermediates in the production of agrochemicals, materials, and dyes. nih.govxdchem-cz.com For instance, compounds like 2,4-dichlorobenzyl chloride are recognized as important organic synthesis intermediates widely used in the agricultural chemical field. google.com The structural analogy suggests that this compound could similarly be employed to create novel pesticides or herbicides, where the isobutylphenyl group might confer specific properties such as lipophilicity, influencing the compound's interaction with biological targets.

In the realm of material science, related halogenated xylenes are utilized in the synthesis of macromolecular materials and have shown potential for use in hard-coated films for optical devices. nih.gov These applications often rely on the ability of the benzyl chloride group to participate in polymerization or grafting reactions. Therefore, this compound could potentially be explored as a monomer or modifying agent in the production of specialty polymers, where the isobutyl group could enhance solubility in nonpolar media or introduce specific thermal or mechanical properties.

The use of benzyl chloride and its derivatives as intermediates for dyes and fragrances is also well-established. xdchem-cz.comchemicalbook.com These syntheses typically involve the reaction of the chloromethyl group with nucleophiles to build more complex chromophores or aromatic scent molecules. dyestuffintermediates.com By extension, this compound could serve as a precursor to unique dyes, pigments, or fragrance components, with the ortho-isobutyl group potentially influencing the final product's color, substantivity, or olfactory profile. The reaction of p-chlorobenzyl chloride to prepare algicides further illustrates the utility of such intermediates in creating specialized biocidal agents. nih.gov

The table below summarizes the potential applications of this compound in fine chemical production based on the known uses of analogous compounds.

| Potential Application Area | Relevant Analogous Compound(s) | Type of Fine Chemical | Reference(s) |

| Agrochemicals | 2,4-Dichlorobenzyl chloride; Halogenated xylenes | Pesticides, Herbicides, Algicides | nih.govgoogle.comnih.gov |

| Material Science | Halogenated xylenes | Specialty Polymers, Optical Films | nih.gov |

| Dyes & Pigments | Benzyl chloride | Dyes, Pigments | xdchem-cz.comchemicalbook.comdyestuffintermediates.com |

| Fragrances | Benzyl chloride | Fragrance Components | chemicalbook.com |

Computational and Advanced Analytical Investigations of 1 Chloromethyl 2 Isobutylbenzene

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as a powerful lens for examining the intricacies of chemical structures and reactions at the molecular level. These methods are routinely used to elucidate reaction mechanisms, predict reactivity and selectivity, and perform quantum chemical studies to understand electronic structure and energetics. However, a thorough search of scientific databases reveals a lack of specific studies that have computationally investigated 1-(chloromethyl)-2-isobutylbenzene.

Elucidation of Reaction Mechanisms and Pathways

There are no published studies that have used computational methods to elucidate the reaction mechanisms and pathways involving this compound. Such studies would be invaluable for understanding, for example, its nucleophilic substitution reactions, which are characteristic of benzyl (B1604629) halides.

Prediction of Reactivity and Selectivity Profiles

Similarly, the prediction of the reactivity and selectivity profiles of this compound through computational modeling has not been a subject of focused research. These predictions are crucial for designing and optimizing synthetic routes that utilize this compound as a starting material or intermediate.

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, detailed quantum chemical studies on the electronic structure and energetics of this compound are not available in the current body of scientific literature.

Advanced Spectroscopic and Chromatographic Characterization

Advanced spectroscopic and chromatographic techniques provide real-time insights into reaction kinetics and allow for the sensitive detection and identification of compounds. While these techniques are well-established, their specific application to the in-depth study of this compound has not been documented.

Application of Time-of-Flight Mass Spectrometry (TOF-MS) for Kinetic Studies

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for monitoring reaction kinetics due to its high sensitivity and mass resolution. There are, however, no specific reports of its use in kinetic studies of reactions involving this compound.

In-Situ Reaction Monitoring Using Spectroscopic Techniques

In-situ reaction monitoring, using techniques such as FT-IR, Raman, or NMR spectroscopy, allows for the continuous tracking of reactant consumption and product formation. The application of these in-situ methods to reactions of this compound has not been described in published research, leaving a gap in the understanding of its reaction dynamics.

Chromatographic Methods for Isomer Separation and Purity Assessment

The effective separation of this compound from its positional isomers, primarily 1-(chloromethyl)-3-isobutylbenzene and 1-(chloromethyl)-4-isobutylbenzene, as well as from other process-related impurities, is critical for its characterization and for ensuring the quality of its applications in further chemical syntheses. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving this separation and for assessing the purity of the final product. The choice of method and specific conditions depends on the volatility of the analytes and the required selectivity.

Gas Chromatography (GC)

Given the volatility of chloromethylated isobutylbenzene (B155976) isomers, Gas Chromatography (GC) stands out as a primary analytical technique for both qualitative and quantitative analysis. The separation in GC is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The subtle differences in boiling points and polarities among the isomers of 1-(chloromethyl)-isobutylbenzene allow for their effective separation with high-resolution capillary columns.

The selection of the stationary phase is paramount for resolving positional isomers. Nonpolar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), often separate compounds based on their boiling points. However, for isomers with very similar boiling points, phases with intermediate or higher polarity, which can induce dipole-dipole or other specific interactions, are generally more effective. For instance, stationary phases containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane) or cyanopropyl groups can offer enhanced selectivity for aromatic positional isomers due to π-π interactions. vurup.skresearchgate.net

A temperature program is typically employed to ensure good peak shape and a reasonable analysis time, starting at a lower temperature to resolve early-eluting compounds and gradually increasing to elute higher-boiling components. Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity to hydrocarbons and its wide linear range. For definitive identification of peaks, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, as it provides mass spectra that can help in the structural elucidation of the separated isomers and impurities. tdi-bi.com

The purity of a this compound sample can be determined from the resulting chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks, excluding the solvent peak. youtube.com

Table 1: Illustrative GC Method for Isomer Separation of 1-(Chloromethyl)isobutylbenzene

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID/MS |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) nih.gov |

| Injection | Split/splitless injector, 250°C, 1 µL injection volume |

| Oven Program | Initial temp 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Detector | FID: 280°C; MS Transfer Line: 280°C nih.gov |

| Expected Elution Order | Based on typical boiling point trends for substituted benzenes, the elution order would likely be ortho > meta > para. Therefore: this compound, followed by 1-(Chloromethyl)-3-isobutylbenzene, and then 1-(Chloromethyl)-4-isobutylbenzene. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative and complementary technique to GC for the analysis of this compound. HPLC is particularly useful for less volatile impurities or for thermally labile compounds that may degrade at the high temperatures used in GC. Both normal-phase and reversed-phase HPLC can be employed for the separation of aromatic isomers.

In Reversed-Phase HPLC (RP-HPLC) , which is the most common mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Separation is driven by hydrophobic interactions. For aromatic isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) are often recommended as they can provide enhanced selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte. researchgate.netmtc-usa.comwelch-us.com This can be particularly effective in resolving positional isomers. mtc-usa.com

In Normal-Phase HPLC (NP-HPLC) , a polar stationary phase (e.g., silica (B1680970), cyano, or amino-bonded) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). This mode can also be effective for isomer separation, leveraging differences in the polar interactions of the analytes with the stationary phase. nih.gov

Detection in HPLC is commonly performed using a UV detector, as the benzene (B151609) ring in the isomers provides strong chromophores. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even more beneficial as it can provide UV spectra for each peak, aiding in peak identification and purity assessment.

Table 2: Exemplary HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Instrument | HPLC with DAD/PDA Detector |

| Column | Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. For example, an isocratic mixture of 70:30 (v/v) Acetonitrile:Water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | DAD at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Expected Elution Order | In RP-HPLC, the elution order of positional isomers can be influenced by both hydrophobicity and interaction with the specific stationary phase. Often, the para isomer is the most retained due to its symmetry and efficient packing onto the C18 chains, followed by the meta and then the ortho isomer. |

Stereoselective Synthesis and Chiral Transformations Involving 1 Chloromethyl 2 Isobutylbenzene Derivatives

Asymmetric Induction in Reactions of Substituted Benzylic Chlorides

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the reaction environment preferentially favors the formation of one enantiomer or diastereoisomer over another. researchgate.net In the context of 1-(chloromethyl)-2-isobutylbenzene derivatives, the isobutyl group, while not directly at a stereocenter, can exert steric and electronic influences on reactions occurring at the benzylic position or an adjacent carbon.

The principles of asymmetric induction are well-illustrated in the synthesis of α-arylpropanoic acids, a class of compounds that includes the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). In many synthetic routes to (S)-ibuprofen (dexibuprofen), a key step involves the creation of a chiral center on the carbon atom alpha to the isobutyl-substituted phenyl ring.

One classical approach involves the reaction of a derivative like 1-(4'-isobutylphenyl)ethyl chloride with a nucleophile. The stereochemical outcome of such reactions can be influenced by the existing stereochemistry of the starting material or by the use of chiral reagents. For instance, in nucleophilic substitution reactions (SN2), the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the stereocenter. nih.gov While direct SN2 reactions on a primary chloride like this compound would not generate a stereocenter at that carbon, subsequent reactions on a derivatized molecule can be stereocontrolled.

Modern approaches often rely on transition-metal catalysis, where radical-based pathways can offer alternatives to traditional SN1 and SN2 reactions. researchgate.net These methods can enable enantioconvergent substitutions, where a racemic mixture of a chiral electrophile is converted into a single enantiomer of the product through the action of a chiral catalyst. nih.govwalisongo.ac.id For example, nickel-catalyzed enantioconvergent substitution reactions of racemic secondary benzylic electrophiles have been developed to generate enantioenriched 1,1-diarylalkanes. walisongo.ac.id

The following table summarizes different models of asymmetric induction that are relevant to reactions of carbonyl compounds, which can be intermediates in the synthesis of chiral molecules from benzylic chlorides.

| Asymmetric Induction Model | Description |

| Cram's Rule | Predicts the major diastereomer formed in the nucleophilic attack of a carbonyl group adjacent to a chiral center, based on steric hindrance. |

| Felkin-Anh Model | An improvement on Cram's rule, it considers the orbital interactions and the size of the substituents on the chiral center to predict the stereochemical outcome. |

| Chelation Control | In substrates with a Lewis basic group (e.g., O, N) at the α-position, a Lewis acid can form a chelate, locking the conformation and directing the nucleophilic attack to one face of the carbonyl. |

Design and Application of Chiral Catalysts and Auxiliaries in Derivatizations

The use of chiral catalysts and auxiliaries is a powerful strategy for achieving high levels of enantioselectivity in reactions involving derivatives of this compound. These external sources of chirality guide the reaction pathway towards the desired stereoisomer.

Chiral Catalysts: Chiral transition-metal complexes are widely used to catalyze asymmetric reactions. For instance, rhodium(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the hydrodechlorination of benzyl (B1604629) chloride. nih.gov While this specific reaction is not stereoselective, related chiral rhodium catalysts are employed in a variety of asymmetric transformations.

A significant advancement in this area is the use of chiral nickel catalysts for the enantioconvergent cross-coupling of racemic secondary benzylic electrophiles with organozinc reagents. walisongo.ac.id This methodology allows for the synthesis of enantioenriched products from a racemic starting material, which is often more accessible. The catalyst, bearing a chiral ligand, selectively reacts with one enantiomer of the electrophile or controls the stereochemistry of a radical intermediate, leading to a high enantiomeric excess (ee) of the product. researchgate.net

The table below presents examples of chiral ligands used in asymmetric catalysis relevant to the transformation of benzylic electrophiles.

| Ligand Type | Example | Application |

| Phosphinoxazolines | (S)-t-Bu-Phox | Palladium-catalyzed asymmetric allylic alkylation. researchgate.net |

| Bis(oxazolines) | PyBox | Nickel-catalyzed asymmetric Negishi arylations of benzylic electrophiles. walisongo.ac.id |

| N-heterocyclic carbenes (NHCs) | Chiral NHC-Rh(I) complexes | Asymmetric hydrosilylation and other transformations. researchgate.net |

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. While less common in large-scale industrial processes due to the extra steps of attachment and removal, chiral auxiliaries are valuable tools in laboratory-scale synthesis.

For example, a derivative of this compound could be reacted with a chiral alcohol to form a chiral ether. Subsequent reactions at a nearby position could then be influenced by the stereochemistry of the auxiliary.

Enantioselective Synthesis of Advanced Intermediates Using this compound

Derivatives of this compound are valuable starting materials for the enantioselective synthesis of advanced pharmaceutical intermediates, most notably dexibuprofen, the (S)-enantiomer of ibuprofen. The biological activity of ibuprofen resides almost exclusively in the (S)-enantiomer, making its stereoselective synthesis a topic of significant interest.

One common strategy for the synthesis of ibuprofen involves the chloromethylation of isobutylbenzene (B155976) to give 4-isobutylbenzyl chloride (a positional isomer of the title compound), which is then converted to 4-isobutylbenzyl cyanide. chemicalbook.com Alkylation of this cyanide with a methyl halide, followed by hydrolysis, yields racemic ibuprofen. To achieve an enantioselective synthesis, this route can be modified by using a chiral phase-transfer catalyst during the alkylation step.

Alternatively, more direct approaches to dexibuprofen have been developed. For example, prodrugs of dexibuprofen have been synthesized by condensing the carboxylic acid group with various alcohols or amines. nih.govmdpi.com While these are derivatizations of the final product, the synthesis of the chiral core itself often relies on principles of asymmetric catalysis.

The following table outlines a generalized synthetic sequence for obtaining a chiral intermediate related to dexibuprofen, starting from a benzylic chloride derivative.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Carbonylation | 1-(4'-isobutylphenyl)ethyl chloride, CO, chiral catalyst (e.g., Pd complex with a chiral ligand), base | (S)-2-(4-isobutylphenyl)propanoic acid (Dexibuprofen) |

| 2 | Cyanation & Asymmetric Alkylation | 4-isobutylbenzyl chloride -> 4-isobutylbenzyl cyanide; then alkylation with MeI using a chiral phase-transfer catalyst. | Enantioenriched 2-(4-isobutylphenyl)propionitrile |

| 3 | Asymmetric Hydrogenation | Hydrogenation of an unsaturated precursor (e.g., an α,β-unsaturated ester) using a chiral rhodium or ruthenium catalyst. | Chiral ester precursor to dexibuprofen |

These examples underscore the importance of this compound and its isomers as platforms for the construction of more complex chiral molecules. The key to their successful application lies in the strategic introduction of a stereocenter, often through the use of sophisticated chiral catalysts and an understanding of asymmetric induction principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-2-isobutylbenzene, and how can reaction efficiency be validated experimentally?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using isobutyl chloride and toluene derivatives. Reaction optimization should focus on catalyst selection (e.g., AlCl₃ vs. FeCl₃), solvent polarity effects, and temperature control (80–120°C). Validate efficiency using gas chromatography (GC) to monitor reaction progress and quantify yield . Retrosynthetic analysis tools, such as AI-driven platforms, can predict feasible routes by cross-referencing databases like Reaxys and Pistachio, prioritizing one-step pathways to minimize side products .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For NMR, compare experimental chemical shifts (e.g., δ ~4.5 ppm for CH₂Cl) with computational predictions (e.g., density functional theory, DFT). Purity is assessed via melting point analysis and thin-layer chromatography (TLC) with UV visualization. Cross-validate spectral data against NIST reference libraries to resolve ambiguities .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under basic conditions. Kinetic studies using polar aprotic solvents (e.g., DMF) at varying temperatures (25–60°C) can determine activation energy. Monitor stereochemical outcomes via circular dichroism (CD) or X-ray crystallography if chiral centers form .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved in multi-step syntheses?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational isomers or residual solvents. Use deuterated solvents for NMR and subtract solvent peaks computationally. For IR, compare experimental bands (e.g., C-Cl stretch at ~600 cm⁻¹) with DFT-simulated spectra. If contradictions persist, recrystallize the compound in dichloromethane/hexane mixtures and re-analyze .

Q. What computational models are most effective for predicting the environmental degradation pathways of this compound?

- Methodological Answer : Apply quantum mechanical (QM) models like Gaussian or ORCA to simulate hydrolysis and oxidation pathways. Parameters include solvation effects (water), pH-dependent reactivity, and radical intermediates. Validate predictions using liquid chromatography-mass spectrometry (LC-MS) to detect degradation products (e.g., benzaldehyde derivatives) in controlled aqueous systems .

Q. How do surface interactions influence the stability of this compound in heterogeneous catalysis studies?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on metal-organic frameworks (MOFs) or silica surfaces. Measure thermal stability via thermogravimetric analysis (TGA) under inert atmospheres. Compare catalytic turnover rates in batch vs. flow reactors to assess surface-mediated decomposition .

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

- Methodological Answer : Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by ligand screening (e.g., SPhos vs. XPhos) and base selection (K₂CO₃ vs. CsF). Use in situ FTIR to track intermediate formation. If homocoupling occurs, reduce catalyst loading or introduce sacrificial reductants (e.g., Zn powder) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.